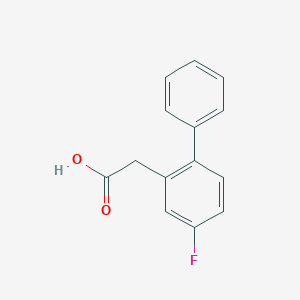

4-Fluorobiphenyl-2-acetic acid

Description

Significance as a Biphenyl (B1667301) Carboxylic Acid Scaffold in Chemical Synthesis Research

The biphenyl carboxylic acid structure is a foundational scaffold in the field of synthetic organic chemistry. ajgreenchem.com These scaffolds are crucial intermediates and building blocks for creating a wide array of more complex molecules. rsc.orgajgreenchem.com The versatility of the biphenyl structure allows it to be a component in the synthesis of pharmaceuticals, agricultural products, and even the fluorescent layers used in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com

The carboxylic acid group is a vital functional group in its own right, playing a significant role in the biochemistry of living organisms and in the design of new drugs. ajgreenchem.com The combination of the rigid biphenyl core with the functional carboxylic acid group provides a versatile platform for creating new chemical entities with specific desired properties. rsc.orgajgreenchem.com Synthetic approaches often utilize modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl core from various substituted boronic acids and aryl halides. ajgreenchem.com

Historical Trajectory of Academic Inquiry into Fluorinated Biphenyls

The academic investigation into biphenyl derivatives dates back over a century and a half. rsc.org Early research focused on the fundamental synthesis and reactions of the basic biphenyl structure. rsc.org The study of halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), grew significantly throughout the 20th century. nih.govwikipedia.org Initially valued for their chemical stability and utility as coolants and insulators, research later shifted to their environmental and health impacts due to their persistence. wikipedia.orgepa.gov

The introduction of fluorine into the biphenyl structure represents a more modern area of inquiry. The first form of what would be known as per- and polyfluoroalkyl substances (PFAS) was discovered in 1934. manufacturingdive.com The unique properties conferred by the carbon-fluorine bond, such as high thermal stability and altered electronic characteristics, drove interest in creating and studying fluorinated analogs of known organic compounds. nih.govnih.gov This historical path from simple biphenyls to chlorinated variants and now to specifically fluorinated structures like 4-Fluorobiphenyl-2-acetic acid reflects the evolving priorities and capabilities of chemical research. rsc.orgnih.govmanufacturingdive.com

Contemporary Research Paradigms and Methodological Evolution

Modern research into fluorinated biphenyls leverages advanced synthetic methodologies to create these molecules with high precision. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Meyers couplings, are prominent methods for synthesizing the biphenyl core. rsc.orggoogle.com For instance, a common strategy involves reacting an aryl halide, like 4-bromo-2-fluorobiphenyl, with a suitable coupling partner. google.comchemicalbook.com

Current investigations are heavily focused on the application of these compounds. Fluorinated biphenyls are explored for their potential use in developing materials like liquid crystal displays (LCDs), organic semiconductors, and polymers due to their rigidity and chemical stability. rsc.org In medicinal chemistry, the strategic incorporation of fluorine is a common tactic to enhance the metabolic stability of potential drug molecules. nih.govnih.gov The strong carbon-fluorine bond can prevent metabolic breakdown at that position, a desirable trait in drug design. nih.gov Research also explores how fluorine substitution impacts biological activity and physical properties like lipophilicity and acidity. nih.gov

Rationale for Continued Investigation into Structure-Function Relationships within this Chemical Class

The continued investigation into the structure-function relationships of fluorinated biphenyls is driven by the significant and often hard-to-predict effects of fluorine substitution. nih.gov The inclusion of fluorine in a molecule can alter its biological activity, conformational preferences, and physicochemical properties such as acidity (pKa) and lipophilicity. nih.govresearchgate.net

For example, studies have shown that the position and number of fluorine atoms on a biphenyl ring can dramatically influence a compound's potency and selectivity in biological systems. nih.gov Research has demonstrated that double fluorination can significantly improve the inhibitory activity of certain compounds compared to their single-fluorine counterparts. nih.gov Understanding these nuanced relationships is critical for rational drug design and the development of new materials. By systematically studying compounds like this compound, researchers can build predictive models that link specific structural features to desired functions, accelerating the discovery of new and improved chemical products. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 4-Fluorobiphenyl (B1198766) | C₁₂H₉F | 172.20 | 324-74-3 | 74-76 |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 405-50-5 | 81-83 sigmaaldrich.com |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | C₁₄H₁₁FO₂ | 230.23 | 5001-96-7 | N/A |

| 4-Bromo-2-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 41604-19-7 | 39-41 chemicalbook.com |

Note: Data sourced from various chemical databases and literature. chemicalbook.comsigmaaldrich.comnih.govnih.gov "N/A" indicates data not available in the consulted sources.

Structure

3D Structure

Properties

Molecular Formula |

C14H11FO2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

2-(5-fluoro-2-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H11FO2/c15-12-6-7-13(10-4-2-1-3-5-10)11(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) |

InChI Key |

OKXFJPHAKNTYMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the 4 Fluorobiphenyl 2 Acetic Acid Scaffold

Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core

The primary challenge in synthesizing 4-Fluorobiphenyl-2-acetic acid lies in the construction of the substituted biphenyl core. A retrosynthetic analysis reveals that the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings. This bond is typically formed in the forward synthesis using a cross-coupling reaction.

This disconnection strategy leads to two key synthons: a derivative of 2-halophenylacetic acid (or a suitable precursor) and a 4-fluorophenyl organometallic reagent. A common approach involves using a (2-bromophenyl)acetic acid derivative and a 4-fluorophenylboronic acid, which are ideal partners for a Suzuki-Miyaura cross-coupling reaction. An alternative disconnection could involve a 2-halobiphenyl precursor which is then functionalized to introduce the acetic acid moiety. For instance, a precursor like 2'-bromo-4-fluorobiphenyl-2-carbaldehyde could be synthesized and then homologated to the target acetic acid.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of biaryl linkages and are central to the synthesis of this compound and its analogs.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds. youtube.com It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of sterically hindered biphenyls, such as those with substitution at the 2-position, requires careful optimization of reaction conditions, particularly the choice of ligand and base.

Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting the cross-coupling of sterically hindered substrates. These ligands facilitate the crucial reductive elimination step in the catalytic cycle. The choice of base is also critical, with common bases including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water, also plays a significant role in the reaction's efficiency. numberanalytics.com For example, studies on the synthesis of fluorinated biphenyl derivatives have demonstrated the efficacy of palladium nanoparticles supported on various materials as recyclable catalysts in aqueous media. ucla.edu

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95 | |

| 2 | 2-Bromotoluene | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 88 | |

| 3 | 2-Bromoanisole | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 92 | |

| 4 | 1-Bromo-2-nitrobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |

This table presents representative conditions for Suzuki-Miyaura couplings of related ortho-substituted aryl halides, illustrating typical catalyst systems, bases, and solvents.

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of the biphenyl scaffold.

The Heck reaction involves the coupling of an aryl halide with an alkene. libretexts.org For the synthesis of a 2-biphenylacetic acid derivative, this could involve the reaction of a 2-halo-biphenyl with an acrylate, followed by reduction. The regioselectivity of the Heck reaction can be a challenge, but intramolecular versions have been used effectively to form cyclic structures which can be later modified. libretexts.org

The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, could be used to introduce a two-carbon chain that can be subsequently converted to an acetic acid group.

The Negishi coupling utilizes an organozinc reagent, which is prepared from the corresponding aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and can be particularly useful for complex substrates. wikipedia.orgorganic-chemistry.org The coupling of a 2-halophenylacetic acid derivative (as its zinc salt) with a 4-fluorophenyl halide is a feasible, though less common, approach. The choice of ligand is also crucial in Negishi couplings to avoid side reactions and ensure high yields. nih.govresearchgate.net

Regioselective Functionalization of the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical transformations. Standard functional group interconversions can be applied to generate a variety of derivatives.

Esterification can be achieved through Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The use of an excess of the alcohol drives the equilibrium towards the ester product. acs.org For more sensitive substrates or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. scielo.br

Amidation to form amides is readily accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride reacts readily with primary or secondary amines to yield the corresponding amide. nih.gov Alternatively, a wide range of peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), can facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. nih.gov This method is particularly useful for synthesizing libraries of amide derivatives for structure-activity relationship studies. nih.govnih.gov For instance, various amide derivatives of the closely related Flurbiprofen (B1673479) have been synthesized using EDC/HOBt coupling with different amines, yielding products in good yields (typically around 60%). nih.gov

| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Ref |

| 1 | 2-Amino-3-chloropyridine | EDC/HOBt | MeCN | 72 | 60 | nih.gov |

| 2 | 2-Amino-3-bromopyridine | EDC/HOBt | MeCN | 72 | 60 | nih.gov |

| 3 | Glycine (B1666218) methyl ester HCl | DCC/Et₃N | CH₂Cl₂ | 24 | ~70 | scielo.br |

| 4 | Various substituted anilines | CDI/Et₃N | MeCN | 8-10 | 50-70 | researchgate.net |

This table shows examples of amide synthesis from the related compound Flurbiprofen, demonstrating common coupling reagents and conditions.

Enantioselective Synthesis of Chiral Analogs (if applicable to the specific compound or its close derivatives)

While this compound is itself achiral, its close structural analog, Flurbiprofen ((±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), is a chiral molecule where the (S)-enantiomer possesses the desired pharmacological activity. The principles of enantioselective synthesis applied to Flurbiprofen are therefore highly relevant.

The creation of the chiral center in 2-arylpropanoic acids like (S)-Flurbiprofen can be achieved through various asymmetric catalytic methods. One prominent strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated acid or ester precursor. This reaction often employs chiral rhodium or ruthenium catalysts bearing chiral phosphine ligands. nih.govyoutube.com The geometry of the chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.

Another powerful approach involves the use of chiral auxiliaries . nih.gov In this method, a prochiral starting material, such as a phenylacetic acid derivative, is attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent alkylation reaction (in this case, methylation to form the propanoic acid side chain) to occur stereoselectively. After the chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used for the asymmetric synthesis of profens like (S)-Ibuprofen. nih.govresearchgate.net

More recently, methods involving the direct asymmetric carbonylation of α-chloroalkyl arenes have been developed, providing a route to chiral carboxylic acids and their derivatives with high enantioselectivity under mild conditions. acs.org

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure this compound, particularly the (S)-enantiomer, is of significant interest due to its differential biological activity. Chiral auxiliary-mediated synthesis represents a classical and effective strategy to control stereochemistry during the formation of the chiral center. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.

Several types of chiral auxiliaries have been effectively employed in the asymmetric synthesis of profen drugs and related structures. While direct examples for this compound can be extrapolated from these systems, the principles remain broadly applicable.

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective reactions, including the alkylation of enolates. nih.gov The N-acylated oxazolidinone, derived from this compound, can be deprotonated to form a rigid chelated Z-enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (e.g., a methyl halide) to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity. Subsequent mild hydrolysis or alcoholysis removes the auxiliary, furnishing the chiral acid. nih.govmdpi.com

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine and its analogue, pseudoephenamine, serve as practical chiral auxiliaries for the asymmetric alkylation of α-substituted carboxylic acids. nih.govnih.gov The amide is formed between this compound and the chiral amine. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stable lithium enolate. The chiral framework of the auxiliary directs the subsequent alkylation step. A key advantage of pseudoephenamine is its ready crystallinity and the sharp, well-defined signals it provides in NMR spectra, which facilitates the monitoring of diastereoselectivity. nih.gov Furthermore, it is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov Cleavage of the auxiliary to release the chiral acid can be achieved under acidic or basic conditions. nih.gov

(S)-Lactic Acid Amides: Another approach involves the stereoselective esterification of the racemic acid with amides derived from (S)-lactic acid. doi.org This method proceeds via a dynamic kinetic resolution, where the less favored diastereomeric ester can epimerize under the reaction conditions, leading to a higher yield of the desired diastereomer than would be possible in a classical kinetic resolution. doi.org

The effectiveness of these methods is typically high, often achieving excellent diastereomeric excesses, which translate to high enantiomeric excesses in the final product after auxiliary removal.

Green Chemistry Principles and Sustainable Synthesis Route Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com This involves designing chemical processes that are safer, more efficient, and produce less waste. google.comnih.govprimescholars.com The synthesis of this compound provides a relevant case study for the application of these principles.

Solvent Selection and Minimization Strategies

A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. jddhs.com Traditional syntheses of biphenyl structures often rely on volatile and toxic solvents like benzene. units.it A significant advancement in the synthesis of this compound is the use of water as the reaction solvent.

One notable example is a synthesis route where the key biaryl fragment is constructed via a Palladium-on-charcoal (Pd/C) catalyzed Suzuki coupling reaction in water. units.it In this method, 2-(4-bromo-3-fluorophenyl)propanoic acid is coupled with a phenylation reagent, such as sodium tetraphenylborate, in an aqueous solution of sodium carbonate. units.it The use of water as the solvent not only eliminates the need for harmful organic solvents but also simplifies product isolation, as the product often precipitates out of the aqueous medium. units.it This approach is environmentally benign and suitable for large-scale synthesis. units.it

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com High atom economy is achieved in reactions like additions and cycloadditions, while substitutions and eliminations tend to have lower atom economy due to the formation of byproducts.

Another approach consistent with green chemistry principles involves a three-step synthesis starting from 4-halo-2-fluorobiphenyl and a cyanoacetate (B8463686) derivative. nih.govgoogle.com This process, involving a palladium-catalyzed decarboxylation coupling reaction, followed by methylation and hydrolysis, is notable for producing only inorganic salts and carbon dioxide as byproducts, enhancing both safety and environmental compatibility. nih.govgoogle.com Such catalytic methods are inherently more atom-economical than stoichiometric reactions and are a cornerstone of sustainable chemical manufacturing. primescholars.com

Multi-Step Synthesis of Structurally Complex Derivatives for Academic Study

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships and the development of new chemical entities. The carboxylic acid group is a versatile handle for a wide range of chemical transformations, leading to the creation of diverse libraries of derivatives.

Synthesis of Hydrazide and Hydrazone Derivatives

The conversion of the carboxylic acid to a hydrazide is a common and straightforward initial step in the derivatization of this compound. This transformation opens up a rich field of subsequent chemical modifications.

The general synthesis involves a two-step procedure. nih.govresearchgate.net First, the parent acid is esterified, typically by refluxing with an alcohol like methanol (B129727) in the presence of a catalytic amount of sulfuric acid. doi.orgnih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303), usually in a solvent such as methanol, under reflux conditions to yield the corresponding 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide. nih.govijpsr.comijpsr.com

This hydrazide is a key intermediate for the synthesis of a wide array of hydrazone derivatives. nih.gov By condensing the hydrazide with various substituted aromatic or heteroaromatic aldehydes in a suitable solvent like methanol with a few drops of acetic acid as a catalyst, a diverse library of N'-arylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazides (hydrazones) can be prepared. nih.govresearchgate.netijpsr.com

| Starting Material | Reagents | Product | Reference |

| This compound | 1. H₂SO₄, MeOH; 2. NH₂NH₂·H₂O | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | nih.gov, researchgate.net |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | Substituted Aldehyde, Acetic Acid, MeOH | N'-(Substituted-benzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | nih.gov, ijpsr.com |

Table 1: Synthesis of Hydrazide and Hydrazone Derivatives

Formation of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Oxadiazoles, Triazoles, Thiazolidinones, Imides)

The hydrazide and hydrazone derivatives of this compound are versatile precursors for the construction of various five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms. These heterocyclic motifs are prevalent in many biologically active compounds.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from the hydrazide intermediate. A common method involves the oxidative cyclization of N'-aroylhydrazones, which are formed by reacting the hydrazide with an aromatic aldehyde. nih.govresearchgate.net Reagents like bromine in acetic acid can effect this transformation. nih.gov Alternatively, diacylhydrazine derivatives can be cyclized using dehydrating agents such as phosphorus oxychloride. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt. ijpsr.comijpsr.com Subsequent treatment with hydrazine hydrate leads to the formation of a 4-amino-5-substituted-1,2,4-triazole-3-thione ring. ijpsr.comijpsr.comraco.cat This intermediate can be further functionalized, for instance, by condensation with aldehydes to form Schiff bases. ijpsr.comijpsr.com

4-Thiazolidinones: These sulfur-containing heterocycles are typically prepared by the cyclo-condensation of Schiff bases (hydrazones) with a thiol-containing reagent. hakon-art.com The hydrazones derived from this compound hydrazide can be reacted with thioglycolic acid (mercaptoacetic acid), often in a solvent like THF with a pinch of anhydrous ZnCl₂, to yield the corresponding 2-substituted-3-amido-4-thiazolidinones. hakon-art.comnih.gov

Cyclic Imides: The hydrazide of this compound can react with cyclic anhydrides such as succinic anhydride (B1165640), maleic anhydride, or phthalic anhydride to form the corresponding cyclic imide derivatives. ijpsr.comijpsr.com This reaction typically involves refluxing the hydrazide with the anhydride in a suitable solvent. ijpsr.comijpsr.comnih.gov

| Hydrazide/Hydrazone Derivative | Reagents | Heterocyclic Product | Reference |

| Hydrazone | Br₂, Acetic Acid | 1,3,4-Oxadiazole | nih.gov |

| Hydrazide | 1. CS₂, KOH; 2. NH₂NH₂·H₂O | 1,2,4-Triazole-thione | ijpsr.com, ijpsr.com |

| Hydrazone | Mercaptoacetic acid, ZnCl₂ | 4-Thiazolidinone | hakon-art.com |

| Hydrazide | Cyclic Anhydride (e.g., Phthalic Anhydride) | Cyclic Imide | ijpsr.com, ijpsr.com |

Table 2: Synthesis of Heterocyclic Derivatives

Preparation of Deuterium-Labeled Analogs for Research Applications

The synthesis of deuterium-labeled analogs of this compound and related scaffolds, such as flurbiprofen, is a critical area of research. These isotopically labeled compounds are invaluable tools for a variety of scientific applications, including metabolic studies, pharmacokinetic investigations, and as internal standards for quantitative analysis. nih.govhwb.gov.in The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable and non-radioactive isotope, can significantly influence the metabolic fate of a molecule due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes like cytochrome P450 (CYP). nih.gov

Direct Catalytic Hydrogen/Deuterium (H/D) Exchange

A direct and efficient method for deuterating the aromatic rings of the flurbiprofen scaffold involves a heterogeneous platinum-catalyzed H/D exchange reaction. nih.gov This approach is advantageous as it can often be performed on the target molecule directly, using an inexpensive deuterium source like deuterium oxide (D₂O). hwb.gov.innih.gov

In a notable study, flurbiprofen was successfully deuterated to produce an octadeuterated analog (flurbiprofen-d₈) by targeting the eight C-H bonds on its aromatic rings. nih.gov The reaction was carried out by heating flurbiprofen with a 10% Platinum on carbon (Pt/C) catalyst in a mixture of 2-propanol and D₂O. nih.gov This method resulted in a high yield of the deuterated product, which was confirmed by ¹H and ²H Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹H NMR spectrum of the product showed the near disappearance of the aromatic proton signals, while the ²H NMR spectrum confirmed the presence of new signals corresponding to the C-D bonds. nih.gov

Table 1: Synthesis of Flurbiprofen-d₈ via Catalytic H/D Exchange

This interactive table summarizes the reaction details for the direct deuteration of flurbiprofen.

| Parameter | Details | Source |

|---|---|---|

| Substrate | Flurbiprofen | nih.gov |

| Catalyst | 10% Platinum on Carbon (Pt/C) | nih.gov |

| Deuterium Source | Deuterium Oxide (D₂O) | nih.gov |

| Solvent | 2-Propanol (2-PrOH) | nih.gov |

| Conditions | 80 °C for 24 hours | nih.gov |

| Product | Flurbiprofen-d₈ | nih.gov |

| Yield | 76% | nih.gov |

Biotransformation and Chemoenzymatic Synthesis

Deuterated analogs are also prepared to study the formation of specific metabolites. Both biotransformation and chemical synthesis can be employed to produce deuterated metabolites from a deuterated parent compound. hyphadiscovery.com

For instance, the metabolism of flurbiprofen-d₃ has been investigated using fungal biotransformation. This process yielded the corresponding deuterated major metabolite, 4'-hydroxyflurbiprofen (B17815), through hydroxylation, the same metabolic pathway as the non-deuterated drug. hyphadiscovery.com It was observed that the fungal biotransformation of flurbiprofen-d₃ proceeded more slowly than that of the unlabeled compound, an expected outcome due to the kinetic isotope effect at the site of metabolism. hyphadiscovery.com In some cases, a tandem approach combining biotransformation and chemical synthesis is utilized. This is particularly useful for producing multi-step metabolites, where an intermediate is first generated via microbial biotransformation and then subsequently modified through chemical synthesis to yield the final deuterated metabolite. hyphadiscovery.com

Research Applications of Deuterated Analogs

The primary application of deuterium-labeled this compound analogs is in research and development. hwb.gov.in Their use as stable isotope-labeled internal standards in isotope dilution mass spectrometry is crucial for the accurate quantification of the parent drug in complex biological matrices. nih.govunimi.it

Furthermore, these labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in By introducing deuterium at specific sites of metabolic activity, researchers can investigate how this substitution affects pharmacokinetic properties. nih.govinvivochem.com The altered rate of metabolism can provide insights into the drug's disposition and potential for developing "deuterated drugs" with improved therapeutic profiles. nih.govmdpi.com For example, the development of approved deuterated drugs like deutetrabenazine has demonstrated the success of this strategy in enhancing a drug's pharmacokinetic properties. nih.govinvivochem.com

Table 2: Examples of Deuterated Analogs and Their Research Applications

This interactive table highlights key deuterated analogs and their principal uses in research.

| Deuterated Compound | Labeling Position | Primary Research Application | Source |

|---|---|---|---|

| Flurbiprofen-d₈ | Aromatic Rings | Studying the impact of deuteration on physicochemical properties and pharmacokinetics. | nih.gov |

| Flurbiprofen-d₃ | Methyl Group (presumed) | Substrate for producing deuterated metabolites like 4'-hydroxyflurbiprofen via biotransformation. | hyphadiscovery.com |

| (2-Fluoro-4-biphenyl)acetic acid-d₅ | Phenyl Ring | Used as a deuterium-labeled standard for research and metabolic profiling. | medchemexpress.com |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Fluorobiphenyl-2-acetic acid. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the molecule's connectivity. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduprinceton.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. It would also confirm the isolated nature of the methylene (B1212753) (-CH₂) protons of the acetic acid group, which would not show correlations to the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (¹JCH). princeton.edursc.org This is essential for assigning the carbon signals of all protonated carbons in the molecule, such as the aromatic C-H groups and the -CH₂ group of the acetic acid side chain.

Correlations from the methylene protons to the carboxyl carbon and to the carbons of the attached phenyl ring (C1', C2', C6').

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

Correlations that confirm the relative positions of the fluorine atom and the acetic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edursc.org This is vital for determining the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the methylene protons and protons on the ortho-position of the same phenyl ring, providing insight into the orientation of the acetic acid side chain relative to the ring.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.6 ppm)

|

| ¹³C NMR | - Carboxyl carbon (~175-180 ppm)

|

| COSY | - Correlations between adjacent aromatic protons. |

| HSQC | - Cross-peaks correlating each aromatic proton with its directly attached carbon.

|

| HMBC | - Correlation from -CH₂ protons to the carboxyl carbon.

|

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for studying this compound. nih.gov The ¹⁹F nucleus has 100% natural abundance and high sensitivity, similar to protons. magritek.comnih.gov

Fluorine Environment Characterization: The ¹⁹F chemical shift is highly sensitive to the electronic environment. nih.gov Its value provides a unique fingerprint for the molecule and can be influenced by factors such as solvent, conformation, and intermolecular interactions. Any chemical modification to the molecule, even several bonds away from the fluorine atom, can lead to a detectable change in the ¹⁹F chemical shift. researchgate.net

Reaction Progress Monitoring: ¹⁹F NMR is an ideal technique for monitoring chemical reactions in which this compound is a reactant or product. magritek.comresearchgate.net Because there is virtually no background ¹⁹F signal in typical reaction media, the appearance or disappearance of the signal corresponding to the compound can be cleanly monitored to track reaction kinetics and determine conversion, often without the need for sample purification. nih.gov

Metabolic Studies: In biological systems, ¹⁹F NMR can be used to track the metabolic fate of fluorinated compounds. nih.govnih.gov As this compound is metabolized, new signals will appear in the ¹⁹F NMR spectrum corresponding to its metabolites. nih.gov The chemical shifts of these new signals provide crucial clues about the structural changes that have occurred, such as hydroxylation of the aromatic rings or conjugation of the carboxylic acid group. This allows for the identification and quantification of metabolites in complex biological matrices like urine or tissue extracts with minimal sample cleanup. nih.govnih.gov

Advanced Mass Spectrometry (MS) for Mechanistic Studies and Metabolite Identification in Research

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. elsevierpure.comnih.gov For this compound (molecular formula C₁₄H₁₁FO₂), HRESI-MS can determine its mass with an error of less than 5 parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds that might have the same nominal mass. nih.govnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are common. nih.gov

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). nih.govnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and is invaluable for confirming its identity and for identifying unknown metabolites. researchgate.netmdpi.com

For this compound, the fragmentation of the protonated precursor ion [M+H]⁺ (m/z 231.08) would likely proceed through several key pathways:

Loss of water: A common fragmentation for carboxylic acids, leading to an ion at m/z 213.07.

Loss of the carboxyl group: Cleavage of the C-C bond can result in the loss of COOH (45 Da), producing a fragment at m/z 186.04.

Cleavage of the entire acetic acid side chain: This would generate a stable fluorobiphenyl cation at m/z 171.06.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Predicted Fragment m/z | Neutral Loss |

|---|---|---|---|

| 231.08 | [M+H - H₂O]⁺ | 213.07 | H₂O |

| [M+H - COOH]⁺ | 186.04 | COOH | |

| [M+H - CH₂COOH]⁺ | 171.06 | CH₂COOH |

X-ray Crystallography for Precise Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with unparalleled accuracy.

The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which defines the twist of the biphenyl core, and the conformation of the acetic acid side chain relative to the aromatic ring.

Furthermore, the crystal structure reveals how molecules pack together in the solid state. It would elucidate the intermolecular interactions that govern the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of characteristic dimer motifs. Other non-covalent interactions, like π-π stacking between the aromatic rings and C-H···F or C-H···π interactions, would also be precisely mapped, providing a complete picture of the molecule's supramolecular assembly. While this technique is exceptionally powerful, specific published X-ray crystallographic data for this compound was not identified in the searched literature.

Single-Crystal X-ray Diffraction Studies

The study of bifendate, which also contains a biphenyl group, demonstrated how SCXRD could elucidate differences in molecular conformation and intermolecular interactions across various crystalline forms. nih.gov The rotation of single bonds can lead to different orientations of molecular components, which are precisely mapped by this technique. nih.gov Furthermore, SCXRD is instrumental in understanding host-guest interactions in solvated crystals, known as crystallosolvates. nih.gov While SCXRD is a foundational technique for structural chemistry, specific single-crystal X-ray diffraction data for this compound has not been detailed in the surveyed literature. The development of rapid data acquisition protocols is making the technique more accessible for a wider range of compounds, including complex structures like covalent organic frameworks. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorph Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. americanpharmaceuticalreview.comnih.gov Different polymorphs of the same active pharmaceutical ingredient (API) can possess significantly different physicochemical properties, including solubility, stability, and bioavailability. americanpharmaceuticalreview.comresearchgate.net Powder X-ray Diffraction (PXRD) is a primary analytical tool for the investigation of polymorphism. nih.govresearchgate.net

Each crystalline polymorph produces a unique PXRD pattern, which serves as a "fingerprint" for its identification. This makes PXRD invaluable for screening new solid forms that may arise from different crystallization methods or as a result of stress during manufacturing or storage. americanpharmaceuticalreview.comresearchgate.net As demonstrated in studies of various drug substances, different polymorphs can be successfully obtained through treatment with various solvents and are readily characterized by their distinct PXRD patterns. researchgate.net

Beyond qualitative identification, PXRD can also be developed into a quantitative method to determine the amount of a specific polymorph within a mixture, which is crucial for quality control. americanpharmaceuticalreview.com For a compound such as this compound, PXRD would be the key technique to identify any existing polymorphs, ensure batch-to-batch consistency, and monitor for any potential polymorphic transformations over time. nih.gov The simulated PXRD pattern, which can be calculated from single-crystal data, serves as a unique reference for each form and can help in identifying new polymorphs. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These non-destructive techniques are fundamental for the characterization of new chemical entities.

For this compound, the vibrational spectra would be dominated by features corresponding to its constituent parts: the carboxylic acid group, the biphenyl backbone, and the carbon-fluorine bond. The carboxylic acid group is expected to show characteristic vibrations, including:

A broad O-H stretching band, typically found in the 3300-2500 cm⁻¹ region, indicative of strong hydrogen bonding between molecules.

A strong C=O (carbonyl) stretching band, usually appearing around 1700-1760 cm⁻¹. researchgate.net

A C-O stretching vibration, which can be observed around 1210-1320 cm⁻¹. researchgate.net

The aromatic biphenyl structure would contribute to C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching modes within the 1600-1450 cm⁻¹ region. The C-F stretching vibration is also a key diagnostic peak, typically appearing in the 1000-1400 cm⁻¹ range. Analysis of analogous compounds like 2-(4-Cyanophenylamino) acetic acid by FT-IR and FT-Raman spectroscopy confirms the assignment of these characteristic bands. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic data and analysis of similar structures. researchgate.netnih.gov

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | FT-IR, Raman |

| Carboxylic Acid | C=O stretch | 1760 - 1700 | FT-IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | FT-IR, Raman |

| Aromatic Ring | C-H stretch | > 3000 | FT-IR, Raman |

| Aromatic Ring | C=C stretch | 1600 - 1450 | FT-IR, Raman |

| Carbon-Fluorine Bond | C-F stretch | 1400 - 1000 | FT-IR, Raman |

These spectroscopic techniques are essential for confirming the chemical structure and probing the supramolecular arrangement, particularly the hydrogen-bonding network, in the solid state. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research (if chiral)

This compound possesses the structural elements necessary for a form of stereoisomerism known as atropisomerism. Due to steric hindrance caused by the substituents at the ortho-positions of the biphenyl linkage, rotation around the C-C single bond connecting the two phenyl rings is restricted. If this rotational barrier is high enough to allow for the isolation of individual, non-superimposable mirror-image conformers (enantiomers) at room temperature, the compound is considered chiral.

For such chiral molecules, chiroptical spectroscopy is indispensable for stereochemical analysis. rsc.org The primary techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. hebmu.edu.cn CD, on the other hand, measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. hebmu.edu.cn

A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. chemrxiv.org For conformationally flexible molecules, determining the absolute configuration can be complex, but VCD (Vibrational Circular Dichroism) can offer advantages over electronic CD and ORD. rsc.org The combination of experimental CD spectra with theoretical calculations is a powerful approach for assigning the absolute configuration (R or S) to a specific enantiomer. hebmu.edu.cn Therefore, should this compound be resolved into its stable enantiomers, chiroptical spectroscopy would be the essential tool for their characterization and stereochemical assignment.

Computational and Theoretical Chemistry Studies of 4 Fluorobiphenyl 2 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic behavior of 4-Fluorobiphenyl-2-acetic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules. For compounds like this compound, DFT calculations are instrumental in determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for similar fluorinated biphenyl (B1667301) compounds. For instance, in computational studies of other novel fluorinated biphenyls, DFT calculations, often using basis sets like B3LYP/6-311+G*, are employed to compute frontier molecular orbitals and analyze atomic charges through methods like Natural Bond Orbital (NBO) analysis. These analyses help in identifying the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reaction.

Table 1: Representative Data from DFT Calculations on a Substituted Biphenyl Acetic Acid Derivative

| Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative for a substituted biphenyl acetic acid derivative and not specific to this compound due to the absence of published data for this exact compound.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, including geometry, vibrational frequencies, and electronic energies. While computationally more intensive than DFT, ab initio calculations are often used as a benchmark for their accuracy. For a molecule like this compound, these methods could be employed to obtain precise structural parameters and to calculate reaction energy profiles with a high degree of confidence.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular mechanics and dynamics simulations are powerful tools to explore the conformational landscape of such molecules.

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, the most stable conformation (the global minimum) and other low-energy conformations (local minima) can be identified. For this compound, which has rotational freedom around the biphenyl linkage and the acetic acid side chain, various global search algorithms can be employed to systematically explore the potential energy surface and identify all relevant conformers.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the explicit interactions between this compound and surrounding solvent molecules over time. These simulations provide a dynamic picture of how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. Such studies are crucial for understanding the behavior of the compound in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Chemical Entities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While excluding clinical efficacy, QSAR models for this compound and its analogs can be developed to predict various properties such as receptor binding affinity or enzyme inhibition.

These models are built using a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For a series of biphenyl acetic acid derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models can highlight the key structural features that are important for a particular activity, thereby guiding the rational design of new chemical entities with improved properties. For example, a QSAR model might reveal that increased steric bulk at a specific position on the biphenyl ring is positively correlated with the desired activity, or that a certain distribution of electrostatic potential is crucial.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (specifically in vitro or in silico biochemical systems)

No published research articles detailing molecular docking or molecular dynamics simulations specifically for this compound could be identified. While these techniques are commonly applied to understand the interaction of small molecules with biological targets, such analyses for this particular compound have not been reported in the available scientific literature.

Virtual Screening and Chemoinformatics for Novel Ligand Discovery

Similarly, a thorough search did not yield any studies where this compound was utilized as a query molecule or included in a library for virtual screening or chemoinformatics-based ligand discovery efforts. The application of these computational methods to this specific compound has not been documented in accessible research.

Biochemical Interaction and Mechanistic Research in Vitro and in Silico Focus

Enzyme Kinetic Studies of Modulation (e.g., Inhibition, Activation)

4-Fluorobiphenyl-2-acetic acid has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). ontosight.ai Research demonstrates that the compound has a particular affinity for the COX-2 isoform. ontosight.ainih.gov

A key characteristic of its inhibitory action is "substrate selectivity." nih.govnih.gov In cell-free assays, this compound is a potent inhibitor of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.11 μM. nih.govmdpi.com In contrast, it is a significantly weaker inhibitor of arachidonic acid (AA) oxygenation under the same conditions. nih.gov

The proposed mechanism for this selectivity involves the dimeric structure of the COX-2 enzyme. nih.gov These substrate-selective inhibitors are thought to bind to one active site of the COX-2 homodimer, which induces a conformational change in the second active site. nih.gov This allosteric modulation prevents the binding and oxygenation of larger substrates like 2-AG and arachidonoylethanolamide (AEA), while still permitting the smaller arachidonic acid to be processed. nih.gov Inhibition of arachidonic acid oxygenation requires the inhibitor to bind at both active sites, which occurs at much higher concentrations. nih.gov

Structural biology studies have further elucidated this interaction. The crystal structure of this compound (referred to as desmethylflurbiprofen) in a complex with murine COX-2 has been resolved, confirming a binding mode within the active site that is similar to other profen-class inhibitors. nih.govresearchgate.net

Table 1: Inhibitory Potency of this compound against COX-2 in a Cell-Free System

| Enzyme Target | Substrate | IC50 Value (μM) | Source |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2-arachidonoylglycerol (2-AG) | 0.11 | nih.gov |

A review of the available scientific literature did not yield specific information regarding the interaction of this compound with the urease enzyme or its potential inhibitory mechanisms.

Based on a review of published research, there is currently no specific data detailing the direct interaction or kinetic modulation of 15-lipoxygenase (15-LOX), Diacylglycerol O-acyltransferase 1 (DGAT1), or Equilibrative Nucleoside Transporters (ENTs) by this compound. While dual inhibition of COX and 5-LOX is a known strategy in drug design, specific activity for this compound against 15-LOX has not been reported. mdpi.com

Receptor Binding Assays and Ligand-Target Interactions in Isolated Biochemical Systems (e.g., HNF-4α)

A search of the scientific literature did not provide specific data on the binding of this compound to the Hepatocyte Nuclear Factor 4α (HNF-4α) receptor or other receptors in isolated biochemical systems.

Elucidation of Biochemical Pathway Modulation in vitro

The inhibition of COX enzymes by this compound directly leads to the modulation of the prostaglandin (B15479496) synthesis pathway in cellular environments. ontosight.aiacs.org This pathway involves the conversion of substrates like arachidonic acid or endocannabinoids into prostaglandin H2 (PGH2), which is the precursor for various bioactive prostaglandins. nih.govacs.org

Studies using RAW 264.7 macrophage cell cultures have confirmed the compound's activity in a cellular context. nih.gov In these experiments, this compound inhibited the production of prostaglandins derived from the substrate 2-AG. nih.gov The IC50 value in this cellular assay was noted to be approximately five-fold higher than the value observed in cell-free enzyme systems. nih.gov

Interestingly, while the compound showed less than 10% inhibition of arachidonic acid oxygenation in isolated enzyme assays, it demonstrated significant (60%) inhibition of this process in the RAW cell culture model. nih.gov This highlights a difference in activity between simplified biochemical systems and more complex cellular environments, suggesting that cellular factors may influence the compound's inhibitory profile. nih.gov

Studies on Endocannabinoid System Modulation in Non-Human Cell Models

There is no publicly available research data from studies conducted on non-human cell models to assess the modulatory activity of this compound on the endocannabinoid system.

Structure-Based Ligand Design Principles Applied to Biochemical Targets

There is no available scientific literature that describes the application of structure-based ligand design principles to this compound for any specific biochemical target.

Advanced Analytical Chemistry Methodologies and Research Applications

Chromatographic Method Development for Complex Mixture Analysis in Research

Chromatography stands as a cornerstone for the separation and analysis of 4-Fluorobiphenyl-2-acetic acid from intricate matrices encountered in research. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry is essential for generating reliable and accurate data.

Due to the presence of a chiral center, separating the enantiomers of this compound is critical for understanding its stereospecific properties. Chiral chromatography is the definitive technique for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common approach for enantiomeric separation. nih.gov The primary strategy involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated success in resolving a variety of racemic compounds, including those with planar chirality. researchgate.netresearchgate.net For acidic compounds like this compound, anion-exchange type CSPs can also be highly effective. researchgate.net Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, often with an acidic additive like trifluoroacetic acid to improve peak shape and resolution. tsijournals.com

Gas Chromatography (GC): For GC-based chiral separations, derivatization of the carboxylic acid group is a prerequisite to enhance volatility. chromforum.org The acid is typically converted into an ester (e.g., a methyl or ethyl ester). The resulting volatile derivative can then be separated on a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. researchgate.net For instance, 2,3-di-O-methylated β-cyclodextrins have been used to resolve enantiomers of similar mono-substituted cyclic compounds. researchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation.

The table below summarizes typical parameters for chiral method development.

Table 1: Chiral Chromatography Method Development Parameters| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®), Anion-exchange type CSPs | Cyclodextrin-based capillary columns |

| Mobile Phase/Carrier Gas | n-Hexane/Ethanol with Trifluoroacetic Acid | Helium, Hydrogen |

| Derivatization | Not typically required | Required (e.g., Esterification) |

| Detection | UV, Circular Dichroism (CD) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Key Optimization Variables | Mobile phase composition, flow rate, column temperature | Temperature program, carrier gas flow rate, injector temperature |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of this compound in complex biological and environmental samples. waters.comnih.gov This technique combines the separation power of LC with the high specificity and sensitivity of MS/MS detection. nih.govmdpi.com

Sample Preparation: The first step involves extracting the analyte from the research matrix. For in vitro assay samples such as cell lysates or plasma, protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727) is a common and rapid approach. d-nb.info For environmental extracts, such as water or soil samples, a pre-concentration and clean-up step using Solid-Phase Extraction (SPE) is often necessary to remove interfering substances and enrich the analyte. scirp.org

Chromatographic Separation: Reversed-phase HPLC is typically employed, using a C18 or similar column. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small percentage of an acid like formic acid or acetic acid, is used to achieve sharp peaks and good separation from matrix components. waters.comepa.gov

Mass Spectrometry Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. sciex.com The compound is typically ionized using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. In the mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. Monitoring one or more of these specific precursor-to-product ion transitions allows for highly selective quantification, minimizing the impact of co-eluting matrix components. nih.govnih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. d-nb.info

Table 2: Typical LC-MS/MS Parameters for Quantification

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation / Solid-Phase Extraction | Isolate analyte, remove interferences |

| LC Column | C18 (e.g., 2.1 x 50 mm, <2 µm) | Reversed-phase separation |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Elute and separate the analyte |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generate deprotonated molecular ions |

| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection |

| LLOQ Target | Low ng/mL to pg/mL range | Achieve high sensitivity for trace analysis scirp.org |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.govmdpi.com To study the metabolic fate of this compound, GC-MS can be used to profile its potential volatile metabolites. As the parent compound and many of its expected metabolites (e.g., hydroxylated or conjugated forms) are not inherently volatile, a chemical derivatization step is essential. nih.govchromforum.org

Derivatization: The primary goal of derivatization is to convert polar functional groups (like carboxylic acids and hydroxyls) into less polar, more volatile, and thermally stable derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. Another approach is esterification, for example, converting the acid to its pentafluorobenzyl (PFB) ester, which also enhances detectability by electron capture detection. nih.gov

Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a DB-5 type column). mdpi.com The separated compounds then enter the mass spectrometer, which is typically operated in full-scan mode to acquire mass spectra of all eluting peaks. mdpi.com These spectra are then compared against spectral libraries (like NIST) for metabolite identification. This untargeted profiling can reveal metabolic changes, such as the appearance of new metabolites or alterations in the levels of existing ones, providing insights into the biochemical pathways involving this compound. nih.govmdpi.com

Capillary Electrophoresis (CE) for Purity Assessment and Interaction Studies

Capillary electrophoresis offers a high-efficiency separation alternative to LC, characterized by rapid analysis times, minimal sample consumption, and high resolving power. nih.gov It is well-suited for both purity assessment and the investigation of molecular interactions.

For purity assessment , Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio. This makes it an excellent tool for detecting charged impurities in a sample of this compound. The method's high resolution can effectively separate the main compound from closely related impurities or degradation products. nih.gov Furthermore, CE can be adapted for chiral separations by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, enabling the simultaneous assessment of both chemical and enantiomeric purity in a single run. nih.gov

For interaction studies , Affinity Capillary Electrophoresis (ACE) is a powerful technique to quantify non-covalent interactions between this compound and potential biological targets like proteins or enzymes. nih.gov In a typical ACE experiment, the migration time of the analyte (this compound) is measured in the presence of varying concentrations of the interacting partner, which is included in the background electrolyte. A change in the analyte's mobility upon binding allows for the determination of binding constants (Kb), providing quantitative data on the affinity of the interaction. researchgate.netharvard.edu

Development of Spectrophotometric and Fluorimetric Assays for Research Quantitation

While chromatographic methods offer high specificity, spectrophotometric (colorimetric) and fluorimetric assays can provide simpler, higher-throughput, and more accessible means for quantification in research settings, particularly for initial screening. nih.gov

Development of a spectrophotometric assay for this compound would rely on its intrinsic ultraviolet (UV) absorbance due to the biphenyl (B1667301) chromophore. Direct UV measurement can be used for quantification in simple, pure solutions. For more complex samples, an assay could be developed based on a reaction that produces a colored product. This might involve a competitive binding format where the displacement of a colored ligand from a receptor by the analyte leads to a change in absorbance.

A fluorimetric assay could offer significantly higher sensitivity. nih.gov While the native fluorescence of the 4-fluorobiphenyl (B1198766) moiety might be exploitable, it is often more practical to develop an assay based on a fluorescent probe. For instance, a competition assay could be designed where this compound displaces a fluorescently labeled ligand from a target protein, causing a change in the fluorescence signal (e.g., through fluorescence polarization or quenching). Alternatively, derivatization with a fluorescent tag could be employed, followed by measurement. Laser-induced fluorescence (LIF) detection, often coupled with CE, represents an extremely sensitive detection method. springernature.com

Electrochemical Sensor Development for Chemical Biology Research

Electrochemical sensors offer the potential for rapid, low-cost, and real-time monitoring of this compound in chemical biology research. mdpi.com The development of such a sensor would involve the design of a recognition element immobilized on an electrode surface that selectively interacts with the target molecule.

The sensor's working principle relies on the specific binding of this compound to the modified electrode, which would trigger a measurable electrochemical signal, such as a change in current or potential. swan.ac.uk This can be achieved through several strategies:

Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix with cavities that are sterically and chemically complementary to this compound. Binding of the analyte into these cavities on the electrode surface would alter the electrochemical response.

Biomimetic Sensors: Immobilizing a biological receptor or a synthetic analogue that has a known affinity for the analyte onto the electrode.

Nanomaterial-Based Sensors: Utilizing materials like carbon nanotubes or metallic nanoparticles to functionalize the electrode. researchgate.net These materials can enhance the electrochemical signal and provide a high surface area for immobilizing recognition elements, improving the sensor's sensitivity and performance.

A validated electrochemical sensor could be used for high-throughput screening of compound libraries or for real-time monitoring of the compound's concentration in in vitro systems, providing dynamic information that is often difficult to obtain with endpoint assays. mdpi.comswan.ac.uk

Structure Activity Relationship Sar Studies and Rational Ligand Design Principles

Systematic Modification of the Acetic Acid Side Chain and Biphenyl (B1667301) Core

The structure-activity relationship (SAR) of biphenyl acetic acid derivatives, including 4-Fluorobiphenyl-2-acetic acid, is a well-explored area in the development of anti-inflammatory agents. The carboxylic acid group is a cornerstone of activity for many non-steroidal anti-inflammatory drugs (NSAIDs), as it often acts as a key binding motif within the active site of cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Systematic modifications have revealed several key principles:

Acetic Acid Side Chain: The acidic nature of the carboxylic acid group is pivotal. Its conversion into esters or amides can significantly alter the compound's potency and selectivity profile. nih.gov For instance, derivatization of the carboxylate moiety in some NSAIDs has been shown to generate more potent and selective COX-2 inhibitors. nih.gov This strategy is based on altering the way the molecule interacts with the entrance of the enzyme's active site.

Biphenyl Core: The biphenyl scaffold serves as a crucial structural anchor. The relative orientation of the two phenyl rings (the dihedral angle) can influence how the molecule fits into a receptor's binding pocket. Substituents on either ring can modulate this orientation and introduce new points of interaction. Studies on related biphenyl compounds show that introducing substituents such as -SO2NH2, -F, and -Cl can lead to significant anti-inflammatory activity. researchgate.net The position of these substituents is critical; for example, placing a methyl sulfonyl group at the para-position of one of the phenyl rings is a common strategy in the design of selective COX-2 inhibitors. nih.govrsc.org

| Structural Modification | General Effect on Activity/Selectivity | Rationale/Example |

|---|---|---|

| Esterification/Amidation of Acetic Acid | Can increase selectivity for COX-2. nih.gov | Alters interaction at the active site entrance; indomethacin (B1671933) amides show time-dependent inhibition of COX-2. nih.gov |

| Substitution on Biphenyl Core | Modulates potency and selectivity. | A para-SO2Me group on one phenyl ring is a key feature of many selective COX-2 inhibitors (coxibs). rsc.orgbrieflands.com |

| α-Methylation of Acetic Acid | Can increase potency. | The (S)-enantiomer is typically the more active form for α-methyl aryl acetic acids (profens). |

Impact of Fluorine Substitution on Biochemical Activity Profiles (in vitro/in silico)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net In this compound, the fluorine atom is not merely a passive substituent; it actively modulates the compound's physicochemical properties, which in turn affects its biochemical activity. benthamscience.combenthamdirect.comingentaconnect.com

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can block potential sites of metabolism on the aromatic ring, increasing the molecule's biological half-life. nih.gov

Lipophilicity and Binding: Fluorine is highly lipophilic, which can enhance the hydrophobic interactions between the drug molecule and the binding pocket of a receptor. researchgate.netbenthamscience.combenthamdirect.comingentaconnect.com This improved binding can lead to increased potency.

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. nih.govnih.gov This alters the electronic distribution within the molecule, which can modulate the acidity (pKa) of the carboxylic acid group and influence electrostatic interactions with the target protein. nih.gov

Conformational Control: Due to its small size, fluorine can replace a hydrogen atom with minimal steric perturbation. benthamscience.combenthamdirect.comingentaconnect.com However, its electronic properties can influence the molecule's preferred conformation, which can be crucial for optimal alignment within a binding site.

| Property Modified by Fluorine | Biochemical Consequence | Reference |

|---|---|---|

| Increased Metabolic Stability | Longer biological half-life, improved bioavailability. | nih.govnih.gov |

| Enhanced Lipophilicity | Stronger hydrophobic interactions with receptor, potentially higher potency. | benthamscience.comingentaconnect.com |

| Altered Electronic Properties | Modulation of pKa and electrostatic interactions, affecting binding affinity. | nih.govnih.gov |

| Minimal Steric Hindrance | Acts as a bioisostere of hydrogen, allowing it to fit into binding sites. | benthamscience.comfrontiersin.org |

Correlation of Structural Features with Specific Enzyme Inhibition or Receptor Binding (in vitro/in silico)

Molecular docking and other computational studies provide valuable insights into how compounds like this compound interact with enzymes at an atomic level. For NSAIDs, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

In silico and in vitro studies on related biphenyl acetic acid molecules have elucidated key interactions within the COX-2 active site: researchgate.net

Carboxylic Acid Interaction: The carboxylate group of the acetic acid side chain is a critical anchor. It typically forms a salt bridge or strong hydrogen bonds with a positively charged arginine residue (Arg120) at the top of the COX active site. researchgate.net

Hydrophobic Channel Binding: The biphenyl core fits into a long, hydrophobic channel within the enzyme.

Key Residue Interactions: Besides Arg120, other amino acid residues play a significant role. For biphenyl derivatives, interactions often involve π-π stacking with tyrosine residues (e.g., Tyr355, Tyr385) and hydrophobic interactions with residues like valine and leucine (B10760876) that line the active site. researchgate.net

Fluorine Atom Contribution: The fluorine atom itself can participate in favorable interactions. It can form specific contacts, such as with the carbonyl carbon of leucine residues within the active site, further stabilizing the drug-receptor complex. nih.gov Docking studies on fluorinated biphenyl analogues of flurbiprofen (B1673479) showed that substituents like -F contribute to significant interactions with active site amino acid residues. researchgate.net

| Structural Feature | Interacting Enzyme Residue (COX-2) | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid Group | Arg120, Tyr355 | Hydrogen Bonding, Salt Bridge | researchgate.net |

| Biphenyl Core | Tyr385, Trp387 | π-π Stacking, Hydrophobic | researchgate.net |

| Biphenyl Core | Val523, Ala527 | Hydrophobic Interaction | researchgate.net |

| Fluorine Substituent | Leucine (e.g., Leu359) | Electrostatic/Dipole Interaction | nih.gov |

Design Strategies for Enhanced Selectivity in Biochemical Systems

A major goal in the design of NSAIDs is to achieve selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, in order to reduce gastrointestinal side effects. nih.gov The rational design of selective inhibitors is based on exploiting the subtle but critical structural differences between the two isoforms. rsc.org

The primary strategies for enhancing selectivity include:

Targeting the COX-2 Side Pocket: The active site of COX-2 is approximately 20% larger than that of COX-1 and, most importantly, possesses a secondary hydrophilic side pocket. rsc.org Selective inhibitors are designed with bulky, polar side groups (e.g., a benzenesulfonamide (B165840) moiety) that can fit into and interact with this side pocket (binding to residues like Arg513), an interaction that is sterically hindered in the smaller COX-1 active site. nih.govmedcentral.com